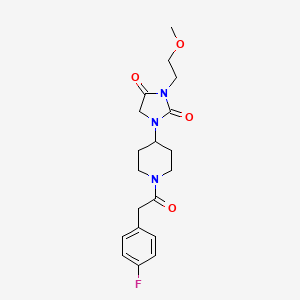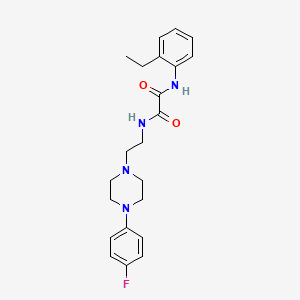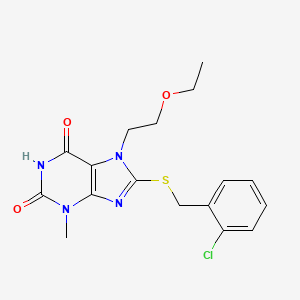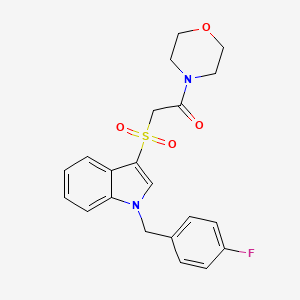
4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C32H29N3O5 and its molecular weight is 535.6. The purity is usually 95%.
BenchChem offers high-quality 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Synthesis Methods
- A study by Hikawa et al. (2012) developed a novel method for synthesizing 4-phenylquinazolinones using a palladium-catalyzed domino reaction, which could be relevant for the synthesis of similar compounds like 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide (Hikawa et al., 2012).
Antimicrobial and Antitubercular Properties
- Research by Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis (Mtb) within a series of 4-anilinoquinolines and 4-anilinoquinazolines, suggesting potential antitubercular applications for similar compounds (Asquith et al., 2019).
- Saravanan et al. (2015) synthesized derivatives of quinazolin-4(3H)-one, including compounds with structural similarities to 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide, which showed potential as antimicrobials (Saravanan et al., 2015).
Cancer Research
- Dehdashti et al. (2013) evaluated a compound structurally related to 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide, for its potential in imaging tumor proliferation in various cancers (Dehdashti et al., 2013).
- Qiao et al. (2015) conducted research on 4-alkoxyquinazoline derivatives containing 1,3,4-oxadiazole, highlighting their potential as anticancer agents, suggesting similar applications for the subject compound (Qiao et al., 2015).
Other Applications
- Al-azawi (2016) studied quinazolin derivatives for their antioxidant properties, indicating possible applications in oxidative stress-related conditions for similar compounds (Al-azawi, 2016).
- Xu et al. (2005) explored the use of related compounds in studying sigma-2 receptors in vitro, which could imply neuroscientific research applications for 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide (Xu et al., 2005).
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to tetrahydroisoquinolines , which are known to interact with a variety of targets in the body, including various receptors and enzymes . .
Mode of Action
Based on its structural similarity to tetrahydroisoquinolines , it may interact with its targets in a similar manner. Tetrahydroisoquinolines typically bind to their targets, causing conformational changes that can affect the function of the target .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Tetrahydroisoquinolines are known to be involved in a variety of biochemical pathways, including those related to neurotransmission and cellular signaling .
Result of Action
Based on its structural similarity to tetrahydroisoquinolines , it may have similar effects, such as modulating neurotransmission or cellular signaling .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide' involves the condensation of 6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde with N-phenylbenzamide, followed by reduction and acetylation to obtain the final product.", "Starting Materials": [ "6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "N-phenylbenzamide", "Sodium borohydride", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Condensation of 6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde with N-phenylbenzamide in the presence of acetic acid to form the intermediate product.", "Step 2: Reduction of the intermediate product with sodium borohydride in methanol to obtain the corresponding amine.", "Step 3: Acetylation of the amine with acetic anhydride in the presence of pyridine to form the final product." ] } | |
CAS番号 |
1189659-39-9 |
分子式 |
C32H29N3O5 |
分子量 |
535.6 |
IUPAC名 |
4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C32H29N3O5/c1-21-9-7-8-10-24(21)20-34-27-18-29(40-3)28(39-2)17-26(27)31(37)35(32(34)38)19-22-13-15-23(16-14-22)30(36)33-25-11-5-4-6-12-25/h4-18H,19-20H2,1-3H3,(H,33,36) |
InChIキー |
VFIVADWGCWIQSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline](/img/structure/B2740041.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2740042.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2740044.png)
![5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2740045.png)
![N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2740046.png)
![N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2740047.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2740049.png)
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2740050.png)